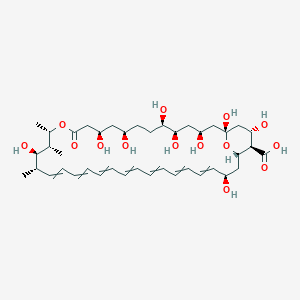

Amphoteronolide B

Description

Properties

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPKRGFUUMVSHY-ZQCSYNFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910115 | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106799-07-9 | |

| Record name | Amphoteronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Engineering of Amphoteronolide B

Elucidation of the Polyketide Synthase (PKS) Pathway for Amphoteronolide B Core Synthesis

The macrolactone core of amphotericin B, this compound, is synthesized by a large modular type I polyketide synthase. nih.govnih.govwikipedia.orgnih.gov This PKS is composed of multiple modules, each containing a set of catalytic domains responsible for one cycle of chain elongation and modification. The amphotericin PKS is predicted to have 18 extension modules. wikimedia.org The assembly process utilizes simple carboxylic acid precursors. ctdbase.org

The polyketide chain assembly is initiated with a starter unit, and subsequent extender units are incorporated through a series of condensation reactions catalyzed by the PKS modules. In the case of amphotericin B, the synthetic precursors for the macrolactone skeleton are acetyl-CoA, malonyl-CoA, and methylmalonyl-CoA. ctdbase.org The modular nature of the PKS dictates the order and type of precursors incorporated, as well as the stereochemistry of the growing polyketide chain. nih.govfishersci.ie Each module typically contains acyltransferase (AT) domains that select the specific acyl-CoA extender unit (malonyl-CoA or methylmalonyl-CoA) to be incorporated. fishersci.ie

Individual PKS modules contain specific catalytic domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains, which determine the reduction and dehydration state of the β-keto group introduced in each elongation cycle. nih.govfishersci.iewikipedia.org These domains play a crucial role in establishing the stereochemistry along the polyketide chain. fishersci.ie The final step of polyketide assembly involves a thioesterase (TE) domain, typically located at the C-terminus of the final module, which catalyzes the release and cyclization of the linear polyketide chain to form the macrolactone ring of this compound. nih.govwikipedia.orgwikipedia.orgmitoproteome.org

Studies involving genetic manipulation of the amphotericin B biosynthetic gene cluster in S. nodosus have led to the identification and characterization of various biosynthetic intermediates. The initial products released by the PKS are 8-deoxy-16-descarboxyl-16-methyl-amphoteronolides A and B. nih.govwikipedia.orgresearchgate.netlipidmaps.orgwikipedia.org These compounds represent the core macrolactone structure before further modifications. 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide B is the heptaene form, while the A analog has a reduced double bond. researchgate.net Further enzymatic tailoring converts these intermediates into amphotericin B and amphotericin A.

Here is a table summarizing some of the identified biosynthetic intermediates:

| Intermediate Name | Description |

| 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide B | Initial PKS product (heptaene) nih.govwikipedia.orgresearchgate.netlipidmaps.orgwikipedia.org |

| 8-deoxy-16-descarboxyl-16-methyl-amphoteronolide A | Initial PKS product (tetraene) researchgate.netlipidmaps.org |

| 8-deoxythis compound | Formed by AmphN oxidation of C-16 methyl nih.govwikipedia.orgresearchgate.netlipidmaps.org |

Post-Polyketide Synthase Modifications and Enzymes Involved in Amphotericin B Formation from this compound

Following the synthesis of the this compound core, a series of post-PKS modifications occur to yield the mature amphotericin B molecule. nih.govwikipedia.orgwikipedia.org These modifications include glycosylation and oxidations catalyzed by specific enzymes encoded within the biosynthetic gene cluster. nih.govwikipedia.orgnih.govwikimedia.orgmitoproteome.orgresearchgate.netlipidmaps.orgmims.comuni.lu

Here is a table summarizing key enzymes involved in mycosamine (B1206536) biosynthesis and post-PKS modifications:

Mycosamine, a 3,6-dideoxy-3-aminomannose, is a crucial sugar moiety attached to the this compound core in the formation of amphotericin B. nih.govnih.govlipidmaps.org Mycosamine biosynthesis begins with GDP-mannose, which is converted to GDP-4-keto-6-deoxymannose by the AmphDIII enzyme. nih.govnih.govwikipedia.org This intermediate is then transformed into GDP-3-keto-6-deoxymannose and subsequently transaminated by the AmphDII protein to yield GDP-mycosamine, the activated sugar donor. nih.govnih.govwikipedia.org The glycosyltransferase AmphDI is responsible for transferring the mycosamine residue from GDP-mycosamine to the amphoteronolide aglycone, specifically at the C-19 hydroxyl group. nih.govnih.govwikipedia.orgresearchgate.netlipidmaps.org This glycosylation step is essential for the biological activity of amphotericin B. wikipedia.org

Cytochrome P450 enzymes play significant roles in modifying the this compound aglycone. The AmphN cytochrome P450 catalyzes the oxidation of the methyl group at C-16 to a carboxyl group. nih.govnih.govwikipedia.orgnih.govresearchgate.netlipidmaps.orgmims.comuni.lu This modification is one of the late-stage tailoring steps in amphotericin B biosynthesis. Another cytochrome P450 enzyme, AmphL, is responsible for the hydroxylation at the C-8 position of the macrolactone ring. nih.govnih.govwikipedia.orgnih.govresearchgate.netlipidmaps.org These oxidative modifications, along with glycosylation, contribute to the final structure and properties of amphotericin B. Studies have shown that the order of these late modifications can vary, although a preferred order involving C-16 oxidation by AmphN, followed by glycosylation by AmphDI, and then C-8 oxidation by AmphL has been suggested. wikipedia.org

Genetic Engineering Strategies for Amphoterteronolide B Production and Analogue Generation

Genetic engineering of the producer organism, Streptomyces nodosus, has been explored extensively to enhance the production of this compound and generate novel analogues with potentially improved properties. researchgate.netresearchgate.netrsc.org These strategies often involve manipulating the genes responsible for polyketide synthesis and post-PKS modifications, particularly glycosylation. mdpi.comresearchgate.net

Gene Disruption and Deletion Mutagenesis for Altered Polyene Production

Gene disruption and deletion mutagenesis are key techniques used to alter the polyene production profile in Streptomyces nodosus. By inactivating specific genes within the biosynthetic gene cluster, researchers can block certain modification steps, leading to the accumulation of intermediate compounds, including this compound and its derivatives. For example, targeted inactivation of the amphDI gene, which encodes the glycosyltransferase responsible for attaching mycosamine, results in the production of amphotericin aglycones, such as 8-deoxythis compound, in high yield. tandfonline.comucd.ietandfonline.com Deletion of the amphN gene, encoding a cytochrome P450 involved in oxidizing a methyl branch to a carboxyl group, yields analogues where the carboxyl group at C-16 is replaced with a methyl group. ucd.ie Furthermore, disruption of genes involved in mycosamine biosynthesis, such as amphDII, can lead to the production of non-mycosaminated aglycones and novel polyenes with altered sugar moieties. ucd.ieresearchgate.netresearchgate.net Studies have also shown that deleting competing polyketide synthase gene clusters, such as a type II PKS (PKS5) in S. nodosus, can improve the yield of Amphotericin B and reduce the production of by-products like Amphotericin A, indirectly impacting the availability of precursors for this compound synthesis. nih.govresearchgate.net

Engineering Glycosylation Pathways: Introduction of Non-Native Sugars, e.g., Perosamine

Engineering glycosylation pathways is a significant strategy for generating this compound analogues with altered sugar moieties. Most polyene macrolides are glycosylated with mycosamine. ucd.ieresearchgate.netresearchgate.net However, introducing genes for the biosynthesis and attachment of non-native sugars can lead to the production of novel glycoengineered derivatives. A notable example is the introduction of the perDII perosamine synthase gene and the perDI perosaminyltransferase gene from Streptomyces aminophilus into S. nodosus. ucd.ieresearchgate.netresearchgate.net Perosamine is a sugar found in the aromatic heptaene perimycin. ucd.ieresearchgate.netresearchgate.net This engineering effort has successfully led to the biosynthesis of perosaminyl-amphoteronolide B in S. nodosus. ucd.ieresearchgate.netresearchgate.netnih.gov Efficient production of this analogue often requires further optimization, including the construction of hybrid glycosyltransferases. ucd.ieresearchgate.netresearchgate.net While polyene glycosyltransferases typically show limited tolerance for sugar donors other than GDP-mycosamine, engineering efforts aim to expand their substrate flexibility. ucd.ieresearchgate.net

Hybrid Glycosyltransferase Construction for Engineered this compound Derivatives

The construction of hybrid glycosyltransferases is a powerful approach to engineer the glycosylation of this compound and create novel derivatives. By combining domains from different glycosyltransferases, researchers can create enzymes with altered sugar donor or aglycone acceptor specificities. For instance, a hybrid glycosyltransferase containing the N-terminal region of AmphDI (responsible for amphoteronolide binding) and the C-terminal region of PerDI (capable of binding GDP-perosamine) was crucial for the efficient production of perosaminyl-amphoteronolide B in S. nodosus. ucd.ieresearchgate.netresearchgate.netnih.gov This demonstrates that the aglycone- and NDP-sugar-binding domains of polyene glycosyltransferases can be exchanged, guiding efforts to graft the amphoteronolide-binding domain onto C-terminal domains that recognize other deoxyhexoses. ucd.ie This strategy facilitates the generation of glycorandomized amphoteronolides for drug discovery. researchgate.netresearchgate.netnih.gov

Transcriptomic Analysis of Secondary Metabolic Gene Clusters in Producer Organisms

Transcriptomic analysis plays a vital role in understanding the regulation of secondary metabolic gene clusters, including those involved in this compound biosynthesis, in producer organisms like Streptomyces. Comparative transcriptome analysis of high-yield Streptomyces nodosus mutants and wild-type strains has provided insights into the factors influencing Amphotericin B production, which is directly related to the availability of this compound as the aglycone. frontiersin.orgnih.gov These studies can identify differentially expressed genes in pathways related to precursor supply (e.g., carbohydrate metabolism) and competing metabolic pathways. frontiersin.orgnih.gov For example, comparative transcriptome analysis has shown that the upregulation of genes in the glycolysis pathway and the downregulation of competing secondary metabolite synthesis gene clusters contribute to higher Amphotericin B yields. nih.govfrontiersin.orgnih.gov This information guides rational metabolic engineering strategies to enhance the production of the macrolactone core.

Strain Improvement and Optimization for Enhanced this compound Yields

Strain improvement and optimization are crucial for enhancing the yields of this compound and its derivatives. Traditional mutagenesis techniques, such as UV and NTG mutagenesis, have been used to obtain Streptomyces nodosus strains with improved Amphotericin B production. frontiersin.orgnih.gov Subsequent genetic engineering builds upon these improved strains. Strategies include overexpression of genes involved in precursor biosynthesis, such as those in the glycolysis pathway and those providing malonyl-CoA and methylmalonyl-CoA. nih.govresearchgate.netfrontiersin.orgnih.gov Deletion of competing pathways that consume these precursors, such as certain type II PKS gene clusters, also contributes to increased yields. nih.govresearchgate.net Optimization of fermentation conditions further enhances the production of polyene macrolides. le.ac.uk The combination of traditional mutagenesis, rational genetic engineering based on transcriptomic and metabolomic analysis, and fermentation optimization are key to achieving high yields of this compound and its engineered analogues for potential therapeutic applications. nih.govresearchgate.netfrontiersin.orgnih.govle.ac.uk

Data Tables

While the text provides qualitative descriptions of yield improvements and changes in metabolite profiles, specific numerical data suitable for interactive tables are limited. One instance provides quantitative data on Amphotericin B and Amphotericin A yields in different S. nodosus strains.

| Strain Type | Amphotericin B Yield (g/L) | Amphotericin A Yield (g/L) | Conditions | Citation |

| Wild type S. nodosus ATCC14899 | - | - | - | nih.govnih.gov |

| Mutant S. nodosus ZJB2016050 (Shake Flask) | 5.9 | 0.6 | Shake Flask | frontiersin.orgnih.gov |

| Mutant S. nodosus ZJB2016050 (Flask) | 5.16 | - | Flask | researchgate.net |

| ΔPKS5 mutant (Shake Flask) | 6.32 | 0.12 | Shake Flask | nih.govresearchgate.net |

| ΔPKS5 mutant + overexpression (Shake Flask) | 7.06 | - | Shake Flask, 96h | nih.govresearchgate.net |

| Genetically engineered strain (5 L Bioreactor) | 15.6 | 0.36 | 5 L Bioreactor, 144h | nih.govresearchgate.net |

Note: Yield data may vary depending on specific fermentation conditions and measurement methods across different studies.

Synthetic Methodologies for Amphoteronolide B and Its Derivatives

Total Synthesis Approaches to Amphoteronolide B

The total synthesis of this compound involves the de novo construction of the molecule from simpler precursors, requiring precise control over stereochemistry and the formation of complex carbon frameworks. smolecule.comresearchgate.net The first total synthesis of this compound, along with amphotericin B, was completed in 1987 by the research group of K. C. Nicolaou. blogspot.comnih.govaalto.fi Another group, led by S. Masamune, also reached the aglycone, this compound. scispace.comnih.gov

Retrosynthetic Analysis and Key Building Block Preparation

Retrosynthetic analysis of this compound involves breaking down the complex structure into smaller, more manageable building blocks. sci-hub.seresearchgate.netnih.gov The strategy often focuses on identifying subtle and repeated structural units that can be synthesized from readily available, enantiomerically related starting materials. sci-hub.seresearchgate.net For instance, in the Nicolaou synthesis, key building blocks were defined as subtargets and synthesized in optically active forms. sci-hub.seresearchgate.net Some segments were derived from starting materials like (+)-diethyl tartrate, utilizing methodologies such as the Sharpless asymmetric epoxidation reaction to establish stereochemistry. sci-hub.seresearchgate.netaalto.fi Other approaches have utilized starting materials like ethyl (S)-3-hydroxybutyrate for the synthesis of specific fragments. researchgate.netscispace.comnih.gov

Stereoselective Transformations in Complex Fragment Synthesis

Stereoselective transformations are crucial in the synthesis of the complex fragments that make up this compound, ensuring the correct configuration at the molecule's numerous chiral centers. smolecule.com Methods employed include stereocontrolled synthesis strategies smolecule.com, techniques like Brown crotylboration scispace.comnih.gov, and Fráter-Seebach alkylation scispace.comnih.gov. The synthesis of specific fragments, such as the C21-C37 fragment, has been achieved with high stereoselectivity and isomeric purity using a combination of reactions including Negishi coupling, Heck reaction, and Horner-Wadsworth-Emmons (HWE) olefination. researchgate.netscispace.com

Data Table: Stereoselective Fragment Synthesis Example (C21-C37 Fragment)

| Starting Material | Key Reactions | Overall Yield | Isomeric Purity |

| Ethyl (S)-3-hydroxybutyrate | Fráter-Seebach alkylation, Brown crotylboration, etc. | 25% (8 steps) | ≥98% |

Macrocyclization Strategies, e.g., Ketophosphonate-Aldehyde Condensation

A pivotal step in the total synthesis of this compound is the formation of its large, 38-membered macrocyclic lactone ring. blogspot.comnih.govsigmaaldrich.com Various macrocyclization strategies have been explored in the synthesis of complex molecules. chemrxiv.org A prominent method used in the total synthesis of this compound is the intramolecular ketophosphonate-aldehyde condensation (Horner-Wadsworth-Emmons macrocyclization). blogspot.comresearchgate.netnih.govsigmaaldrich.comorganicchemistrydata.org This reaction is crucial for constructing the conjugated polyene system and closing the macrocycle. blogspot.comresearchgate.net The application of this strategy to the synthesis of the 38-membered ring of this compound was a demanding test of this technique. nih.govsigmaaldrich.com For example, a key intermediate, a yellow-colored ketophosphonate, was converted into a red/orange-colored 38-membered macrocycle in good yield under mildly basic conditions using this condensation. nih.gov

Data Table: Macrocyclization Example

| Macrocyclization Strategy | Precursor Type | Ring Size | Example Yield |

| Ketophosphonate-Aldehyde Condensation | Acyclic keto phosphonate-aldehyde | 38-membered | ~70-80% |

Semisynthetic Approaches to this compound Derivatives

Semisynthetic approaches involve using a naturally occurring compound, such as amphotericin B, as a starting material to synthesize derivatives of this compound through chemical modifications. rsc.orgillinois.edu This approach can be advantageous for accessing analogues with potentially altered properties. rsc.orgillinois.edu

Oxidative Deglycosidation of Amphotericin B to Yield this compound

This compound can be obtained from amphotericin B through oxidative deglycosidation, a reaction that selectively removes the mycosamine (B1206536) sugar moiety. smolecule.comsci-hub.seresearchgate.netias.ac.inrsc.org This process typically utilizes oxidative conditions that facilitate the cleavage of the glycosidic bond. smolecule.comsci-hub.se A novel oxidative deglycosidation procedure based on radical bromination has been devised and applied to the degradation of protected amphotericin B derivatives, leading to heptaenones which can then be reduced to this compound derivatives. sci-hub.seresearchgate.net The aglycone, this compound, can be obtained from these derivatives by subsequent deprotection steps. sci-hub.se

Chemical Modifications for Improved Purification and Characterization, e.g., Octabenzoyl Derivatives

Chemical modifications of this compound or its precursors are often performed to improve their handling, purification, and characterization. For instance, protecting groups are widely used during synthesis to prevent unwanted reactions at sensitive functional groups, such as hydroxyl groups. Examples include the use of acetonide or TBS (tert-butyldimethylsilyl) protecting groups. blogspot.com Formation of derivatives, such as octabenzoyl derivatives, can alter the physical properties of the compound, like solubility and crystallinity, which can facilitate purification by techniques such as column chromatography. google.comamazonaws.com These modifications can also aid in structural characterization using spectroscopic methods like NMR. google.com

Derivatization for Analogues with Altered Sugar Residues or Functional Groups

Modification of the sugar residue and other functional groups on the amphotericin B structure, and by extension, this compound derivatives, is a strategy to develop analogues with potentially improved properties. mdpi.comnih.gov While this compound itself lacks the mycosamine sugar found in amphotericin B, its derivatives can be glycosylated or modified at various positions on the macrolactone core.

Chemical modification methods have been used to synthesize analogues with altered sugar residues. mdpi.comnih.gov For instance, the amino group of the mycosamine sugar in amphotericin B can be chemically modified, for example, by reaction with glucose to form N-fructosyl amphotericin B. mdpi.com This type of modification can lead to increased water solubility. mdpi.comnih.gov

Engineered biosynthesis in producer organisms like Streptomyces nodosus is another avenue for generating amphotericin B analogues with altered sugar residues or modifications to the aglycone structure. ucd.iemdpi.comnih.govresearchgate.net Genetic manipulation can involve reprogramming the polyketide synthase (PKS) responsible for synthesizing the macrolactone core or engineering late-stage modification enzymes like glycosyltransferases. ucd.ienih.govresearchgate.net

Chemoenzymatic Synthesis of this compound Analogues

Chemoenzymatic synthesis combines chemical and enzymatic steps to construct complex molecules and their analogues. This approach can be particularly useful for introducing specific functional groups or stereochemistry that are challenging to achieve solely through chemical synthesis. While direct chemoenzymatic synthesis of this compound is not explicitly detailed in the search results, chemoenzymatic methods are being explored for the synthesis of related macrolides and for the generation of sugar nucleotides used in glycosylation reactions. nih.govnih.govchemrxiv.org

For polyene macrolides, chemoenzymatic approaches can involve using glycosyltransferases to attach sugars to the aglycone or modified aglycones. mdpi.comresearchgate.netnih.govnih.gov For example, glycosyltransferases from Streptomyces species have been investigated for their ability to transfer different sugar residues to amphotericin aglycones (amphoteronolides). ucd.ieresearchgate.netnih.govnih.gov Engineered glycosyltransferases with altered substrate specificity can be used to attach non-native sugars, leading to novel glycoengineered analogues. ucd.ieresearchgate.netnih.gov Chemoenzymatic synthesis can also be applied to generate the necessary activated sugar donors, such as GDP-sugars, for enzymatic glycosylation reactions. nih.gov

Research findings indicate that polyene glycosyltransferases often show high specificity for their sugar donors, primarily GDP-α-D-mycosamine in the case of amphotericin B biosynthesis. researchgate.net However, engineering efforts have aimed to broaden this specificity to allow for the attachment of alternative sugars like perosamine. ucd.ieresearchgate.netnih.gov Efficient production of perosaminyl-amphoteronolide B, for instance, has been achieved through the use of hybrid glycosyltransferases. ucd.ieresearchgate.netnih.gov

Biological Activities and Mechanisms of Action of Amphoteronolide B and Its Analogues

Antifungal Activity Assessment and Comparative Studies with Amphotericin B

The antifungal properties of Amphoteronolide B, the aglycone core of Amphotericin B (AmB), have been a subject of significant scientific investigation to understand the structure-activity relationships of polyene macrolide antibiotics. These studies consistently demonstrate that this compound lacks the antifungal activity characteristic of its parent compound, Amphotericin B. nih.govmedbullets.com This functional difference is pivotal for elucidating the precise mechanisms through which AmB exerts its potent fungicidal effects.

Minimal Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents visible growth of a microorganism. Comparative studies of Amphotericin B and its derivatives are crucial in determining the impact of structural modifications on antifungal potency.

While Amphotericin B demonstrates broad-spectrum fungicidal activity with low MIC values against a wide range of pathogenic fungi, this compound is reported to have no antifungal activity. mdpi.comnih.govjidc.org The removal of the mycosamine (B1206536) sugar moiety from Amphotericin B to yield this compound results in a complete loss of its ability to inhibit fungal growth. nih.govmedbullets.com This stark difference underscores the critical role of the mycosamine group in the antifungal action of Amphotericin B.

Below is a comparative representation of the antifungal activity of Amphotericin B against various fungal species, which highlights the potency that is absent in this compound.

Table 1: Representative Minimal Inhibitory Concentrations (MICs) of Amphotericin B against Various Fungal Species

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Candida albicans | 0.125 - 1 | 0.25 | 0.5 |

| Candida glabrata | 0.25 - 2 | 1 | 2 |

| Candida parapsilosis | 0.125 - 1 | 0.5 | 1 |

| Cryptococcus neoformans | 0.125 - 0.5 | 0.125 | 0.5 |

| Aspergillus fumigatus | 1.62 - 2.46 | - | - |

Note: Data compiled from multiple sources. jidc.orgnih.govnih.govresearchgate.netresearchgate.net MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

The primary target of Amphotericin B in fungal cells is ergosterol (B1671047), a sterol component essential for the integrity and fluidity of the fungal cell membrane. nih.govpatsnap.com The interaction between AmB and ergosterol is the foundational step in its antifungal mechanism. researchgate.net It is this specific binding that distinguishes its action against fungal cells, which contain ergosterol, from mammalian cells, which contain cholesterol. pg.edu.plnih.gov

Crucially, research has unequivocally shown that this compound is incapable of binding to ergosterol. nih.govmedbullets.com This inability is directly attributed to the absence of the mycosamine appendage at the C19 position. nih.govmedbullets.com The mycosamine group is essential for the direct binding interaction with membrane-embedded ergosterol. nih.govnih.gov Consequently, without this sugar moiety, this compound cannot engage with the primary target in the fungal cell membrane, rendering it biologically inactive as an antifungal agent. nih.gov

A long-standing and widely accepted model for the mechanism of action of Amphotericin B is the formation of ion channels or pores in the fungal cell membrane. patsnap.comresearchgate.netfrontiersin.orgmdpi.com According to this model, AmB molecules, in concert with ergosterol, self-assemble into transmembrane structures that disrupt the membrane's integrity. pg.edu.plkyushu-u.ac.jp This disruption leads to increased permeability, allowing the leakage of essential intracellular ions, such as potassium, and other small molecules, ultimately resulting in cell death. patsnap.comyoutube.comresearchgate.net

The formation of these ion channels is critically dependent on the initial binding of Amphotericin B to ergosterol. nih.gov Since this compound lacks the mycosamine appendage and therefore cannot bind to ergosterol, it is consequently unable to form these transmembrane ion channels. nih.govmedbullets.com This inability to permeabilize the fungal membrane is a direct consequence of its failure to interact with its sterol target and is a key reason for its lack of antifungal activity.

While the ion channel model has been prominent, more recent research has proposed that the primary fungicidal mechanism of Amphotericin B may be the binding and sequestration of ergosterol itself, independent of channel formation. nih.govmedbullets.comresearchgate.netnih.govillinois.edusemanticscholar.org Ergosterol is vital for numerous cellular functions in yeast, and its extraction from the membrane by AmB can be sufficient to cause cell death. nih.govfrontiersin.orgnih.gov This "sterol sponge" model suggests that large, extramembranous aggregates of AmB pull ergosterol out of the lipid bilayer. nih.gov

The complete lack of antifungal activity in this compound strongly supports the hypothesis that ergosterol binding is the paramount and indispensable step in the antifungal action of polyenes. nih.govmedbullets.com The fact that removing the mycosamine moiety, which eliminates ergosterol binding, also completely abrogates antifungal activity, provides compelling evidence that all downstream effects, including membrane permeabilization and cell death, are contingent upon this initial interaction. nih.govnih.gov Therefore, the study of this compound has been instrumental in confirming that ergosterol binding is the primary and essential mechanism of action for Amphotericin B. medbullets.comresearchgate.net

Antibacterial Activity Investigations

While the primary therapeutic application and research focus of polyene macrolides like Amphotericin B have been their antifungal properties, some studies have explored their potential antibacterial effects.

Some polyene antibiotics have been noted to exhibit activity against certain Gram-positive bacteria. nih.gov For instance, linearmycins, which are long linear polyene antibiotics, have shown both antifungal and antibacterial activity. nih.gov However, specific investigations into the antibacterial properties of this compound are not extensively documented in the available literature. Given that its mechanism of action is tied to sterol binding, and bacteria (with some exceptions) lack sterols in their cell membranes, significant antibacterial activity would not be expected. The primary focus of research on this compound has remained on its role in understanding the antifungal mechanisms of its parent compound, Amphotericin B.

Anticancer Activity Research

Research into the anticancer potential of Amphotericin B (AmB), the parent glycoside of this compound, has revealed significant activity, primarily through its ability to potentiate the effects of existing chemotherapeutic agents. AmB can form ion-permeable channels in cell membranes by binding to sterols, which disrupts membrane permeability. nih.gov This disruption is thought to promote the intracellular uptake of antitumor drugs into cancer cells. nih.gov

Studies have demonstrated that AmB can potentiate the cytotoxicity of several anticancer agents against leukemia cells in mice. nih.gov Specifically, it increased the effectiveness of lomustine, melphalan, and doxorubicin (B1662922) against AKR and L1210 leukemia. nih.gov Importantly, this potentiation was selective for tumor cells, as AmB did not enhance the toxicity of these agents against normal hematopoietic stem cells. nih.gov This specificity suggests a potential role for AmB in combination antitumor therapies. nih.gov

Further research has focused on specific cancer types, such as breast cancer. In the MCF-7 human breast cancer cell line, pretreatment with AmB was found to synergistically enhance the anticancer effect of doxorubicin (DOXO). nih.govresearchgate.net The mechanism for this synergy is associated with the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways. nih.gov The combination of AmB and DOXO led to a significant increase in the apoptotic index and the activity of caspase-8 and caspase-9 compared to cells treated with DOXO alone. nih.govresearchgate.net AmB itself can induce apoptosis, possibly by causing cellular potassium loss, which activates the caspase cascade. nih.gov

The cytotoxic effects of AmB and its derivatives have been evaluated against various human cancer cell lines. An AmB derivative, Amphotericin B L-histidine methyl ester (AmB-A21), demonstrated a concentration-dependent cytotoxic effect against the MDA-MB-231 and MCF-7 breast cancer cell lines. researchgate.net The half-maximal inhibitory concentrations (IC50) were determined to be 178.83 µM/mL for MDA-MB-231 cells and 207.24 µM/mL for MCF-7 cells. researchgate.net Further investigation revealed that the cell death induced by this analogue in MCF-7 cells was due to apoptosis. researchgate.net

In another study, AmB itself showed selective cytotoxicity. nih.gov Treatment with AmB at concentrations of 1.25 or 2.50 μg/mL decreased the viability of GRX cells, a myofibroblast cell line used as a model for activated hepatic stellate cells. nih.gov However, this cytotoxic effect was not observed in the hepatic cell lines Hep G2 or ARL-6. nih.gov The mechanism in GRX cells involved an increase in both apoptosis and autophagy. nih.gov

The following table summarizes the cytotoxic activity of an Amphotericin B analogue against specific human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 Value (µM/mL) |

|---|---|---|---|

| Amphotericin B L-histidine methyl ester (AmB-A21) | MDA-MB-231 | Breast | 178.83 ± 18.8 |

| Amphotericin B L-histidine methyl ester (AmB-A21) | MCF-7 | Breast | 207.24 ± 5.7 |

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of this compound analogues influences their biological activity. These studies involve systematically modifying different parts of the molecule—such as the mycosamine sugar, the carboxyl group, and various hydroxyl groups—and assessing the impact on antifungal efficacy, toxicity, and mechanism of action.

Glycosylation plays a critical role in the biological activity of the Amphotericin B molecule. This compound (also referred to as AmdeB) is the aglycone of Amphotericin B, meaning it lacks the mycosamine sugar appendage. nih.gov Synthesis-enabled studies have definitively shown that this sugar is essential for the compound's primary biological functions. nih.gov

Derivatives lacking the mycosamine unit, such as this compound, exhibit a complete loss of antifungal activity against yeast cells like S. cerevisiae and C. albicans. nih.govnih.gov This is because the mycosamine sugar is strictly required for promoting the direct binding interaction between Amphotericin B and ergosterol, the primary sterol in fungal cell membranes. nih.gov The same requirement holds true for binding to cholesterol in mammalian membranes. nih.gov The deletion of this sugar appendage completely abolishes the molecule's ability to form ion channels and kill yeast cells. nih.gov These findings indicate that the aglycone this compound, while sharing the same macrolide core, is biologically inactive as an antifungal agent due to its inability to interact with membrane sterols. nih.govnih.gov

Beyond the essential mycosamine sugar, other specific functional groups and stereocenters on the Amphotericin B molecule are key determinants of its activity and selectivity.

Mycosamine C2' Hydroxyl Group: The hydroxyl group at the C2' position of the mycosamine sugar plays a significant role in differentiating between fungal (ergosterol-containing) and human (cholesterol-containing) cells. nih.gov Synthetic deletion of this C2' hydroxyl group revealed that it is critical for binding to cholesterol but not to ergosterol. nih.gov This finding suggests that the toxicity of Amphotericin B to human cells may be primarily accounted for by an interaction involving this specific hydroxyl group. nih.gov

Amino and Carboxyl Groups: The protonable amino group on the mycosamine sugar, which results in a positively charged nitrogen atom, is indispensable for biological activity and the antibiotic-sterol interaction. nih.gov Modifications to the C41 carboxyl group also have a profound impact. The absence of a free carboxyl group in certain derivatives favors differentiation between cholesterol- and ergosterol-containing cells, potentially leading to increased selectivity. nih.gov Interestingly, while it was once hypothesized that polar interactions between the mycosamine and carboxylic acid appendages of neighboring AmB molecules were required for ion channel formation, studies with functional group-deficient probes have shown this is not the case. nih.gov

The table below summarizes key SAR findings for Amphotericin B analogues.

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Deletion of Mycosamine Sugar (forms this compound) | Abolishes antifungal activity; eliminates binding to ergosterol and cholesterol. | nih.govnih.gov |

| Deletion of C2'-Hydroxyl Group on Mycosamine | Reduces binding to cholesterol but not ergosterol, suggesting a role in mammalian cell toxicity. | nih.gov |

| Modification/Absence of Free Carboxyl Group | Favors differentiation between cholesterol and ergosterol-containing cells. | nih.gov |

| Absence of Positively Charged Nitrogen (Amino Group) | Loss of biological activity and sterol interaction. | nih.gov |

Quantitative structure-activity relationship (QSAR) analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Amphotericin B and its analogues, QSAR studies have been employed to better understand the physicochemical properties that govern their antifungal and hemolytic activities.

One such study analyzed 16 semisynthetic derivatives of Amphotericin B obtained by modifying its carboxyl and amino groups. nih.gov By subjecting the results of five different biological tests to principal component analysis, researchers were able to quantify the relationships between structure and activity. nih.gov The results confirmed that a positively charged nitrogen atom is essential for biological activity. nih.gov

Another study on a series of aliphatic amides of Amphotericin B established quantitative relationships between the lipophilicity of the derivatives and their biological effects. nih.gov The activity against Saccharomyces cerevisiae was described by a parabolic function of lipophilicity, indicating an optimal lipophilicity for antifungal action. nih.gov In contrast, the relationship between hemolytic activity and lipophilicity was more complex, being expressed by a polynomial expression. nih.gov These QSAR models provide predictive tools for designing new Amphotericin B analogues with potentially improved therapeutic indices—that is, higher antifungal activity and lower toxicity.

Therapeutic Potential and Drug Discovery Research

Development of New Antifungal Drugs Based on Amphoteronolide B Core

Research into this compound focuses on leveraging its core structure to design and synthesize novel antifungal drugs. smolecule.com While this compound itself has been reported to be non-toxic to yeast, modifications to its structure can lead to derivatives with improved potency and reduced side effects compared to amphotericin B. smolecule.comgoogle.commit.edu The understanding of this compound's activity paves the way for creating derivatives with a broader spectrum of activity against various fungal strains. smolecule.com Efforts include exploring different glycosylation patterns and other structural alterations to enhance antifungal efficacy while minimizing toxicity. researchgate.netresearchgate.net

Strategies for Reducing Toxicity of this compound Derivatives

A major challenge with amphotericin B is its significant toxicity, particularly nephrotoxicity. smolecule.comgoogle.commdpi.comnih.gov Strategies for reducing the toxicity of this compound derivatives primarily involve structural modifications aimed at improving their selectivity for fungal cell membranes (containing ergosterol) over mammalian cell membranes (containing cholesterol). google.comresearchgate.netresearchgate.netresearchgate.netpnas.org

Improving the therapeutic index of polyene antifungals like amphotericin B and its derivatives hinges on maximizing their selective binding to ergosterol (B1671047) in fungal cells while minimizing binding to cholesterol in human cells. researchgate.netpnas.org Studies have shown that the mycosamine (B1206536) appendage in amphotericin B is crucial for binding to both ergosterol and cholesterol. google.comnih.govmit.edu Deletion of this appendage results in this compound, which reportedly binds neither sterol and is non-toxic to yeast. google.comnih.govmit.edu However, specific modifications, such as the deletion or epimerization of the C2' hydroxyl group on the mycosamine (in amphotericin B derivatives, providing insights applicable to the aglycone), have demonstrated improved selectivity for ergosterol over cholesterol. google.comnih.govresearchgate.netmdpi.com This suggests that targeted alterations to the this compound core and its potential glycosylation sites can lead to analogues with enhanced selectivity and reduced toxicity. google.comresearchgate.netresearchgate.netwikipedia.org

While this compound is the aglycone, research on glycosylated polyenes, including engineered amphoteronolides, highlights the role of glycosylation in modulating toxicity. researchgate.netresearchgate.net Increasing the extent of glycosylation in polyene macrolides can improve water solubility and reduce toxicity. researchgate.netresearchgate.net For instance, some polyene analogues with a second sugar attached have shown reduced hemolytic toxicity. researchgate.net Engineered biosynthesis of perosaminyl-amphoteronolide B, where mycosamine is replaced by perosamine, has been explored to generate glycorandomized amphoteronolides for drug discovery, with some preliminary findings suggesting similar potential toxicity but slightly improved water solubility compared to amphotericin B. researchgate.netresearchgate.netucd.ie

This compound as a Model System for Understanding Amphotericin B Function

This compound, as the aglycone of amphotericin B, serves as a simpler model for researchers to study the mechanism of action of amphotericin B. smolecule.comnih.gov By investigating the interactions of this compound with fungal membranes, scientists can gain insights into how the core structure contributes to amphotericin B's antifungal properties. smolecule.com This is particularly valuable because the precise mechanism of action of amphotericin B, while known to involve binding to ergosterol, is still not fully elucidated. smolecule.comresearchgate.net Studies using this compound and its modified forms help to understand the critical structural features required for sterol binding and membrane interaction. nih.govpnas.orgpnas.org

Exploration of this compound for Anti-Leishmania Applications

Amphotericin B is used to treat leishmaniasis, a parasitic infection. wikipedia.orgnih.govctdbase.orgresearchgate.net Given the structural relationship and shared mechanism of action involving sterol binding, this compound and its derivatives are being explored for their potential anti-Leishmania applications. researchgate.netmdpi.comresearchgate.net Leishmania parasites contain ergosterol-related sterols in their membranes, making them susceptible to polyene antibiotics. mdpi.com Research into engineered amphoteronolides, such as those with altered glycosylation, includes testing their activity against Leishmania parasites. researchgate.netmdpi.comresearchgate.net

Future Research Directions in Glycorandomized Amphoteronolides for Drug Discovery

Future research directions involve the generation and evaluation of glycorandomized amphoteronolides to discover new drug candidates. researchgate.netresearchgate.netnih.gov Glycorandomization, a strategy involving the attachment of different sugar moieties to the aglycone, has shown potential in improving the pharmacokinetic and pharmacodynamic profiles of natural products, including solubility, mechanism of action, target recognition, and toxicity. nih.gov Engineered biosynthesis techniques allow for the creation of diverse libraries of glycosylated amphoteronolides. researchgate.netresearchgate.netnih.gov This approach aims to identify derivatives with enhanced antifungal and anti-Leishmania activity, improved solubility, and significantly reduced toxicity, addressing the limitations of current polyene antibiotics. researchgate.netukri.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 147103 |

| Amphotericin B | 5280965 |

Q & A

What are the key methodological considerations for synthesizing Amphoteronolide B in the laboratory?

The total synthesis of this compound requires stereocontrolled construction of macrolactone and glycosylation steps. Nicolaou's work highlights the use of thionolactone chemistry for medium/large ring ether formation and oxidative deglycosidation for stereochemical control . Advanced protocols involve semisynthetic approaches with GDP-mannose analogs and glycosyltransferases (e.g., AmphDI homologs) to address C2'-epimerization challenges . Methodological rigor includes rigorous NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (HRMS) for intermediate validation .

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent systems) or impurities in synthesized compounds. To address this:

- Standardize bioassay protocols (e.g., consistent amphotericin B-sensitive Candida strains for antifungal testing).

- Validate compound purity via HPLC (≥95%) and characterize stereochemistry using chiral chromatography or X-ray crystallography .

- Cross-reference data with synthetic pathways; for example, incomplete glycosylation may reduce potency .

What experimental design frameworks are recommended for studying this compound's mechanism of action?

Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses. For example:

- Feasibility : Use molecular docking to predict binding to ergosterol analogs.

- Novelty : Compare this compound’s pore-forming mechanism with amphotericin B using planar lipid bilayer electrophysiology .

- Include controls for membrane permeability (e.g., propidium iodide uptake assays) and validate via knockout fungal strains .

How does the stereochemical configuration of this compound impact its biological activity?

The C2' hydroxyl group’s stereochemistry is critical for ergosterol binding. Reverse this configuration (C2'-epi-AmB), and antifungal activity drops by >90% . Methodologically, employ:

- Chemoenzymatic synthesis with epimerase-resistant GDP-sugar donors.

- Comparative bioassays using stereoisomerically pure samples .

- Molecular dynamics simulations to map stereochemistry-dependent membrane interactions .

What advanced analytical techniques are essential for characterizing this compound's purity and stability?

- HPLC-MS : Quantify degradation products under stress conditions (e.g., pH, temperature).

- NMR spectroscopy : Monitor aglycone-mannose linkage integrity via H-C HMBC.

- Thermogravimetric analysis (TGA) : Assess hygroscopicity, as the compound degrades above 40°C .

- Chiral LC : Resolve stereoisomers to confirm synthetic fidelity .

How can researchers address challenges in scaling up this compound synthesis for preclinical studies?

Key bottlenecks include low glycosylation efficiency and macrolactonization yields. Strategies:

- Optimize glycosyltransferase expression (e.g., codon-optimized amphDI in E. coli) .

- Use flow chemistry for thionolactone ring expansion to improve reaction control .

- Implement design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .

What are the best practices for identifying research gaps in this compound studies?

- Conduct systematic reviews using PubMed/Scopus with keywords: "this compound synthesis," "polyene macrolide SAR."

- Analyze citation networks (Google Scholar) to identify understudied areas, such as resistance mechanisms or synergies with azoles .

- Prioritize gaps using the PICO framework (Population: fungal pathogens; Intervention: structural analogs; Comparison: amphotericin B; Outcome: reduced nephrotoxicity) .

How should researchers handle discrepancies between computational predictions and experimental results for this compound?

- Re-validate computational models (e.g., DFT for stereoelectronic effects) against crystallographic data .

- Test alternative binding hypotheses using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Document all force field parameters and solvent models to ensure reproducibility .

What methodologies are recommended for studying this compound's interactions with lipid membranes?

- Langmuir-Blodgett troughs : Measure monolayer penetration kinetics at varying ergosterol concentrations.

- Solid-state NMR : Map compound orientation in lipid bilayers.

- Cryo-EM : Visualize pore formation in liposomes mimicking fungal membranes .

How can collaborative teams manage data consistency in multi-institutional this compound projects?

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable): Store raw spectra in repositories like Zenodo with DOI links .

- Use electronic lab notebooks (ELNs) for real-time data sharing and version control.

- Establish SOPs for critical assays (e.g., broth microdilution for MIC determination) to minimize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.